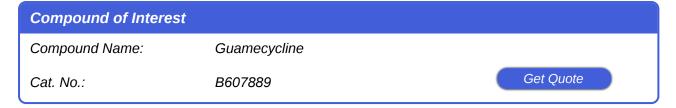


basic characteristics of Xanthocycline (Guamecycline)

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Xanthocycline (Guamecycline): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characteristics of Xanthocycline, also known as **Guamecycline**. It covers its core chemical properties, mechanism of action, antibacterial spectrum, and other relevant technical information for research and development purposes.

Core Chemical and Physical Properties

Guamecycline is a derivative of the tetracycline class of antibiotics. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C29H38N8O8
Molecular Weight	626.66 g/mol
Classification	Tetracycline Antibiotic
Administration Routes	Oral and Intravenous[1]



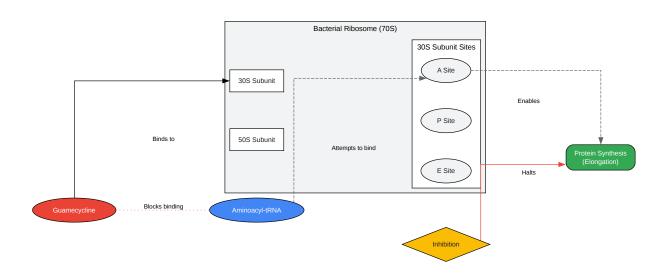
Mechanism of Action

Guamecycline exerts its antibacterial effect through the inhibition of protein synthesis in bacteria. This mechanism is consistent with other antibiotics in the tetracycline class.[1] The process involves the following key steps:

- Binding to the 30S Ribosomal Subunit: Guamecycline binds to the 30S ribosomal subunit of the bacterial ribosome.[1][2]
- Blockade of aminoacyl-tRNA Attachment: This binding action effectively prevents the attachment of aminoacyl-tRNA to the A-site of the mRNA-ribosome complex.[1][2]
- Inhibition of Peptide Elongation: By blocking the incoming aminoacyl-tRNA, the elongation of the polypeptide chain is halted.[1]
- Bacteriostatic Effect: The cessation of protein synthesis leads to the inhibition of bacterial growth and reproduction.

A notable characteristic of **Guamecycline** is its potential to circumvent common bacterial resistance mechanisms that affect older tetracyclines, such as efflux pumps and ribosomal protection proteins.[1]





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Caption: Mechanism of action of Guamecycline.

Antibacterial Spectrum

Guamecycline is a broad-spectrum antibiotic with demonstrated efficacy against a wide array of pathogenic bacteria.[1] It is indicated for treating various bacterial infections, including those of the respiratory tract and skin.[1] Clinical research has shown its effectiveness against many bacteria that have developed resistance to traditional antibiotics.[1]

While specific Minimum Inhibitory Concentration (MIC) data for **Guamecycline** is not widely available in the public domain, the following table presents MIC data for Tigecycline, a related



glycylcycline antibiotic, to provide a contextual understanding of the potential spectrum of activity.

Bacterial Species	MIC50 (μg/mL)	MIC90 (μg/mL)
Streptococcus pneumoniae (penicillin-resistant)	-	0.03[3]
Enterococcus spp. (vancomycin-resistant)	-	0.12 - 0.25[3]
Staphylococcus aureus (oxacillin-resistant)	0.25[3]	-
Acinetobacter spp.	-	2[3]
Stenotrophomonas maltophilia	-	4[3]
Haemophilus influenzae	-	1 - 2[3]
Moraxella catarrhalis	-	0.12[3]
Neisseria spp.	-	0.12 - 0.5[3]
Enterobacteriaceae	-	≤ 4

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for **Guamecycline** are not extensively documented in publicly accessible literature. However, to provide a representative profile for a modern tetracycline derivative, the pharmacokinetic data for Tigecycline is presented below. These values are derived from studies in healthy adult volunteers.



Parameter	Value	Description
Half-life (t1/2)	~40 - 60 hours	The time required for the concentration of the drug in the body to be reduced by half.[4]
Volume of Distribution (Vd)	7 - 17 L/kg	A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.[4]
Clearance (CL)	0.2 - 0.3 L/h/kg	The rate at which the drug is removed from the body.[4]
Excretion	< 13% unchanged in urine	The primary routes of elimination from the body.[4]

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **Guamecycline** against various bacterial strains can be determined using the broth microdilution method, a standard laboratory procedure.

Principle: This method involves preparing a series of dilutions of the antibiotic in a liquid growth medium, which are then inoculated with a standardized number of bacteria. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth after a specified incubation period.

Detailed Methodology:

 Preparation of Antibiotic Stock Solution: A stock solution of Guamecycline is prepared at a known high concentration in a suitable solvent.

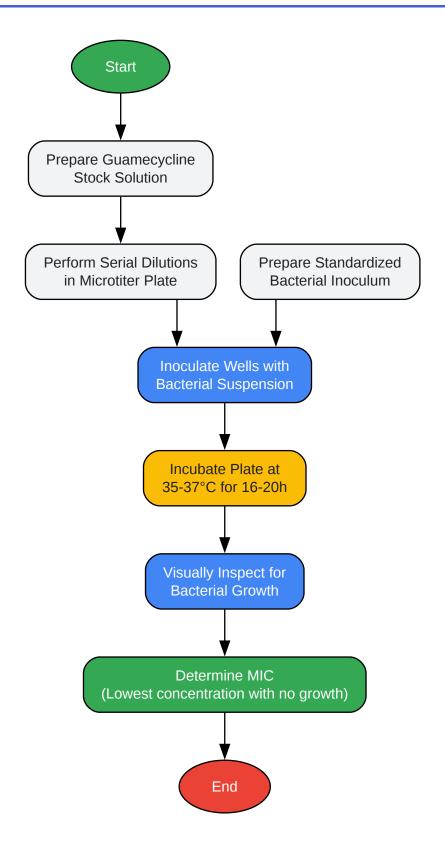






- Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of the **Guamecycline** stock solution are made in a cation-adjusted Mueller-Hinton broth to achieve a range of final concentrations.
- Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a
 turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x
 10^8 CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x
 10^5 CFU/mL in each well.
- Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.
- Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
- Interpretation of Results: After incubation, the plate is visually inspected for turbidity. The MIC
 is recorded as the lowest concentration of **Guamecycline** at which there is no visible growth
 of the bacteria.





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